molecular formula C13H17FO B13082602 1-Allyl-4-fluoro-2-isobutoxybenzene

1-Allyl-4-fluoro-2-isobutoxybenzene

Katalognummer: B13082602
Molekulargewicht: 208.27 g/mol
InChI-Schlüssel: NEUCPLZDTFZDQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-4-fluoro-2-isobutoxybenzene is an organic compound with the molecular formula C13H17FO. This compound is characterized by the presence of an allyl group, a fluoro substituent, and an isobutoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-fluoro-2-isobutoxybenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Allyl-4-fluoro-2-isobutoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Substitution Reactions: Nucleophilic substitution reactions can occur at the allyl or fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Allyl-4-fluoro-2-isobutoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Allyl-4-fluoro-2-isobutoxybenzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted product . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

1-Allyl-4-fluoro-2-isobutoxybenzene can be compared with other similar compounds such as:

    4-Allyl-1-fluoro-2-methoxybenzene: This compound has a methoxy group instead of an isobutoxy group, leading to different reactivity and applications.

    4-Allyl-1-chloro-2-isobutoxybenzene: The presence of a chloro substituent instead of a fluoro group affects the compound’s chemical properties and reactions.

Eigenschaften

Molekularformel

C13H17FO

Molekulargewicht

208.27 g/mol

IUPAC-Name

4-fluoro-2-(2-methylpropoxy)-1-prop-2-enylbenzene

InChI

InChI=1S/C13H17FO/c1-4-5-11-6-7-12(14)8-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI-Schlüssel

NEUCPLZDTFZDQL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=CC(=C1)F)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.